6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid
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Overview
Description
6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a 3-chloro-2-methylphenyl group at the 6-position and a carboxylic acid group at the 3-position
Preparation Methods
The synthesis of 6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carboxylic acid group.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyridine derivatives.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, often involves this compound.
Industry: It is used in the production of various chemical products and materials, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, such as binding to enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure and are used in various chemical and pharmaceutical applications.
Other Pyridine Carboxylic Acids: Compounds with different substituents on the pyridine ring can exhibit different chemical properties and reactivities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
6-(3-chloro-2-methylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-10(3-2-4-11(8)14)12-6-5-9(7-15-12)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECWWANMDSFAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=NC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687606 |
Source
|
Record name | 6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-83-0 |
Source
|
Record name | 6-(3-Chloro-2-methylphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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